molecular formula C22H19ClF3NO5 B11930495 (2S,3R)-Voruciclib

(2S,3R)-Voruciclib

Cat. No.: B11930495
M. Wt: 469.8 g/mol
InChI Key: MRPGRAKIAJJGMM-GXTWGEPZSA-N
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Description

(2S,3R)-Voruciclib is a small molecule inhibitor that has garnered significant interest in the field of medicinal chemistry. It is primarily known for its potential therapeutic applications in oncology, particularly in the treatment of various cancers. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Voruciclib involves several steps, starting from commercially available starting materials. One of the key steps in its synthesis is the enantioselective formation of the (2S,3R) configuration. This can be achieved through various methods, including asymmetric synthesis and chiral resolution techniques. For instance, the use of chiral catalysts and reagents can facilitate the formation of the desired stereoisomer with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Voruciclib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(2S,3R)-Voruciclib has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,3R)-Voruciclib involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. The pathways involved include the regulation of cell proliferation, DNA repair, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-Voruciclib stands out due to its specific inhibitory activity against CDKs, making it a promising candidate for cancer therapy. Its unique stereochemistry and ability to modulate key cellular pathways differentiate it from other similar compounds .

Properties

Molecular Formula

C22H19ClF3NO5

Molecular Weight

469.8 g/mol

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2S,3R)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one

InChI

InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m0/s1

InChI Key

MRPGRAKIAJJGMM-GXTWGEPZSA-N

Isomeric SMILES

CN1CC[C@@H]([C@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O

Origin of Product

United States

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